molecular formula C9H13NO B1200690 2-tert-Butyl-3-hydroxypyridine CAS No. 63688-34-6

2-tert-Butyl-3-hydroxypyridine

Cat. No. B1200690
CAS RN: 63688-34-6
M. Wt: 151.21 g/mol
InChI Key: BRRWAHBFRAJUFB-UHFFFAOYSA-N
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Description

“2-tert-Butyl-3-hydroxypyridine” is a chemical compound with the molecular formula C9H13NO . It is also known as 2-(tert-Butyl)pyridin-3-ol .


Molecular Structure Analysis

The molecular structure of “2-tert-Butyl-3-hydroxypyridine” can be analyzed using various techniques such as X-ray diffraction, density functional theory (DFT) calculations, and spectroscopic methods .


Physical And Chemical Properties Analysis

“2-tert-Butyl-3-hydroxypyridine” has a molecular weight of 151.21 . Its physical and chemical properties can be analyzed using various techniques, including spectroscopy, chromatography, and thermal analysis .

Scientific Research Applications

    Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : “2-tert-Butyl-3-hydroxypyridine” is a chemical compound used in organic synthesis . It is also known as “tert-butyl 2-hydroxypyridine-3-carboxylate” and has a molecular weight of 195.22 .
    • Methods of Application : This compound is typically used in laboratory settings. The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes of using this compound in organic synthesis would also depend on the specific reaction or process being carried out .

    Application in Site-Selective C–H Functionalization

    • Field : Chemical Science
    • Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in site-selective C–H functionalization on 2-pyridones . This process involves the selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings .
    • Methods of Application : The specific methods of application involve radical, organometallic, directing group and steric controls .
    • Results : The outcomes of this process include the creation of new synthetic reactions catalyzed by transition metal catalysts .

    Application in the Preparation of tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids

    • Field : Chemical Science
    • Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs can be used as starting materials in dipeptide synthesis .
    • Methods of Application : The specific methods of application involve the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
    • Results : The outcomes of this process include the creation of dipeptides in satisfactory yields in 15 min .

    Application in the Preparation of Organotin (IV) Complexes

    • Field : Inorganic Chemistry
    • Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of organotin (IV) complexes .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results : The outcomes of using this compound in the preparation of organotin (IV) complexes would also depend on the specific reaction or process being carried out .

    Application in the Preparation of tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids

    • Field : Chemical Science
    • Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs can be used as starting materials in dipeptide synthesis .
    • Methods of Application : The specific methods of application involve the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
    • Results : The outcomes of this process include the creation of dipeptides in satisfactory yields in 15 min .

    Application in the Preparation of Organotin (IV) Complexes

    • Field : Inorganic Chemistry
    • Summary : “2-tert-Butyl-3-hydroxypyridine” can be used in the preparation of organotin (IV) complexes .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results : The outcomes of using this compound in the preparation of organotin (IV) complexes would also depend on the specific reaction or process being carried out .

Future Directions

The future directions for research on “2-tert-Butyl-3-hydroxypyridine” could include further studies on its synthesis, properties, and potential applications. It could also involve the development of new methods for its synthesis and analysis .

properties

IUPAC Name

2-tert-butylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWAHBFRAJUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213083
Record name 2-tert-Butyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-3-hydroxypyridine

CAS RN

63688-34-6
Record name 2-(1,1-Dimethylethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63688-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-3-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063688346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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